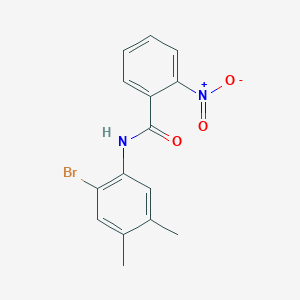![molecular formula C16H13ClN2OS B5835614 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5835614.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile, also known as DMNT, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of nicotinonitrile compounds, which have shown promising pharmacological properties. DMNT has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. This compound has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has been found to be non-toxic at therapeutic doses and has no reported side effects. However, this compound has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties are still being studied. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile. One area of research is the development of this compound-based drugs for the treatment of various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and rheumatoid arthritis, and further studies are needed to determine its efficacy in humans. Another area of research is the study of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Finally, the synthesis of this compound could be optimized to improve its yield and purity, which would make it more accessible for research.
Métodos De Síntesis
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-hydroxyacetonitrile. This intermediate is then reacted with thioacetic acid to form this compound. The synthesis of this compound has been optimized by various researchers to improve its yield and purity.
Aplicaciones Científicas De Investigación
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. These properties make this compound a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-7-11(2)19-16(14(10)8-18)21-9-15(20)12-3-5-13(17)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNOVLDJYQOXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)
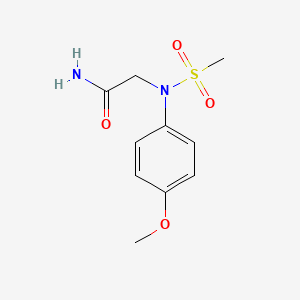
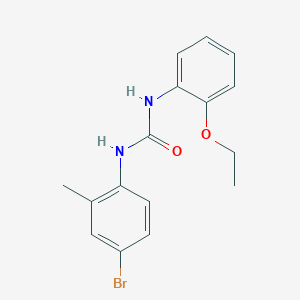
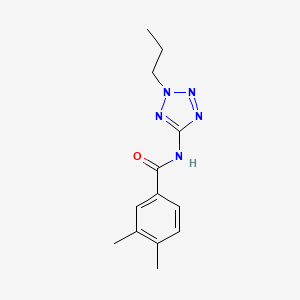
![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
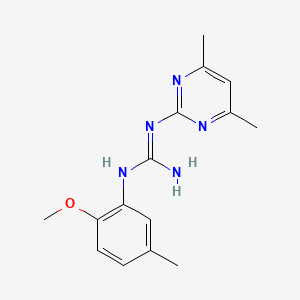
![3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)
![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)
![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)
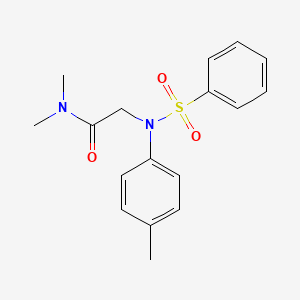
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
